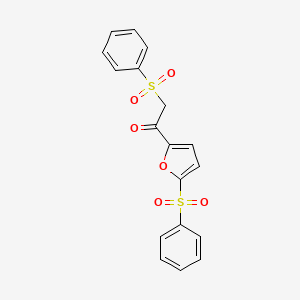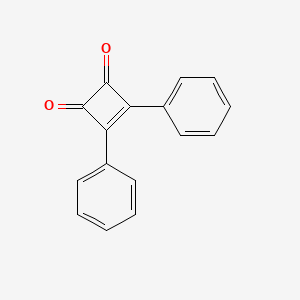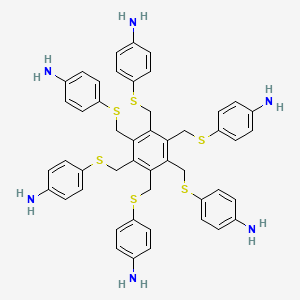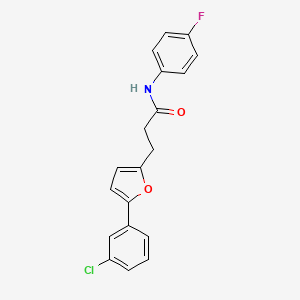
Carbobenzyloxy-L-alanyl-L-valine benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbobenzyloxy-L-alanyl-L-valine benzyl ester is a synthetic compound used primarily in peptide synthesis. It is a derivative of L-alanine and L-valine, two essential amino acids, and is often utilized in the field of organic chemistry for the protection of amino groups during peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbobenzyloxy-L-alanyl-L-valine benzyl ester typically involves the protection of the amino groups of L-alanine and L-valine using carbobenzyloxy (Cbz) groups. The esterification of the carboxyl groups is achieved using benzyl alcohol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Carbobenzyloxy-L-alanyl-L-valine benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Deprotection: The carbobenzyloxy (Cbz) group can be removed using hydrogenation or acidic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions (e.g., trifluoroacetic acid).
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Major Products Formed
Hydrolysis: L-alanine, L-valine, and benzyl alcohol.
Deprotection: Free amine derivatives of L-alanine and L-valine.
Coupling Reactions: Longer peptide chains.
Aplicaciones Científicas De Investigación
Carbobenzyloxy-L-alanyl-L-valine benzyl ester has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, serving as a protected intermediate.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Mecanismo De Acción
The mechanism of action of carbobenzyloxy-L-alanyl-L-valine benzyl ester involves its role as a protected intermediate in peptide synthesis. The carbobenzyloxy (Cbz) group protects the amino group from unwanted reactions, allowing for selective coupling reactions to occur. The benzyl ester group can be hydrolyzed to yield the free carboxylic acid, which can then participate in further coupling reactions.
Comparación Con Compuestos Similares
Carbobenzyloxy-L-alanyl-L-valine benzyl ester can be compared with other similar compounds such as:
Carbobenzyloxy-L-phenylalanyl-L-valine benzyl ester: Similar in structure but contains a phenylalanine residue instead of alanine.
Carbobenzyloxy-L-seryl-L-valine benzyl ester: Contains a serine residue, offering different reactivity and properties.
Carbobenzyloxy-L-threonyl-L-valine benzyl ester: Contains a threonine residue, providing different functional groups for reactions.
These compounds share similar protective groups and are used in peptide synthesis, but they differ in the amino acid residues they contain, which can influence their reactivity and applications.
Propiedades
Número CAS |
66880-97-5 |
|---|---|
Fórmula molecular |
C23H28N2O5 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
benzyl 3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoate |
InChI |
InChI=1S/C23H28N2O5/c1-16(2)20(22(27)29-14-18-10-6-4-7-11-18)25-21(26)17(3)24-23(28)30-15-19-12-8-5-9-13-19/h4-13,16-17,20H,14-15H2,1-3H3,(H,24,28)(H,25,26) |
Clave InChI |
RIDOLJVBXCZETQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine](/img/structure/B11943302.png)










